

Solubility Profile of Cobalt Formate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cobalt formate

Cat. No.: B1211381

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Abstract

This technical guide provides a comprehensive overview of the solubility of cobalt(II) formate in water and various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual representations of experimental workflows and key solubility factors. The information compiled is intended to serve as a foundational resource for applications involving **cobalt formate**, such as in catalysis, materials science, and chemical synthesis.

Introduction

Cobalt(II) formate, with the chemical formula $\text{Co}(\text{HCOO})_2$, is an inorganic compound that typically exists as a dihydrate ($\text{Co}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$). It presents as a red crystalline solid and is a key precursor in the synthesis of various cobalt-based materials and catalysts.^[1] A thorough understanding of its solubility in different solvent systems is critical for its application in solution-based processes, including reaction chemistry, purification, and materials formulation. This guide summarizes the current state of knowledge on the solubility of **cobalt formate**, providing both quantitative data and detailed experimental methodologies.

Quantitative Solubility Data

The solubility of cobalt(II) formate is significantly dependent on the solvent and temperature. The following tables summarize the available quantitative data for its solubility in water.

Solubility in Water

Cobalt(II) formate dihydrate is soluble in water.[\[1\]](#)[\[2\]](#)[\[3\]](#) The solubility increases with temperature, as detailed in Table 1. A specific solubility value at 20 °C is also widely reported.

Table 1: Temperature Dependence of Cobalt(II) Formate Dihydrate Solubility in Water

Temperature (°C)	Mass Fraction (%)	Molarity (mol/kg)
10	2.03	0.139
15	2.18	0.150
20	2.34	0.161
25	2.44	0.168
30	2.55	0.176
35	2.69	0.186
40	2.85	0.197
45	3.05	0.211
50	3.33	0.231
55	3.41	0.237
60	3.59	0.250
65	3.79	0.264
70	4.02	0.281
75	4.19	0.294
80	4.28	0.300

Data sourced from the IUPAC-NIST Solubility Database.

At 20 °C (68 °F), the solubility of cobalt(II) formate dihydrate is also reported as 5.03 g per 100 mL of water.[\[1\]](#)[\[2\]](#)

Solubility in Organic Solvents

Quantitative data on the solubility of cobalt(II) formate in organic solvents is scarce in the literature. The available information is primarily qualitative and, in some cases, contradictory.

Table 2: Qualitative Solubility of Cobalt(II) Formate in Organic Solvents

Solvent	Reported Solubility	Source(s)
Alcohol	Insoluble / Almost insoluble	[2][3]
Alcohol Solvents	Soluble	
Ethanol	Insoluble	[2]
Methanol	No quantitative data found	Mentioned as a solvent in a synthesis mixture[1]
Dimethylformamide (DMF)	No quantitative data found	Mentioned as a solvent in a synthesis mixture[1]

The conflicting reports on solubility in "alcohol" versus "alcohol solvents" may arise from differences in experimental conditions, the specific alcohol used, or the hydration state of the **cobalt formate**. The use of methanol and DMF in a synthesis mixture suggests at least partial solubility in these solvents, though quantitative measurements are not publicly available.[1] Further experimental investigation is required to definitively quantify the solubility of **cobalt formate** in these and other organic solvents.

Experimental Protocols for Solubility Determination

The following protocols are detailed methodologies for determining the solubility of **cobalt formate**, based on established methods for metal salts.

Isothermal Equilibrium Method

This method involves establishing a saturated solution at a constant temperature and then determining the concentration of the solute.

Protocol:

- Sample Preparation: Add an excess amount of cobalt(II) formate dihydrate to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel.
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a thermostatted shaker bath is recommended.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant liquid using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
- Concentration Analysis: Determine the concentration of cobalt in the saturated solution using a suitable analytical technique.
 - Complexometric Titration: A common method involves the titration of the cobalt(II) solution with a standardized EDTA solution using an appropriate indicator, such as Xylenol Orange, at a buffered pH (e.g., 5.5-6.0).
 - Spectrophotometry: The concentration can also be determined by measuring the absorbance of the solution at a specific wavelength using UV-Vis spectrophotometry and comparing it to a calibration curve.
 - Gravimetric Analysis: Evaporate a known volume of the saturated solution to dryness and weigh the remaining solid residue.
- Data Reporting: Express the solubility in appropriate units, such as g/100 mL, g/100 g solvent, or mol/kg solvent.

Method of Isothermal Decrease of Supersaturation

This method is particularly useful for systems where equilibrium is approached slowly.

Protocol:

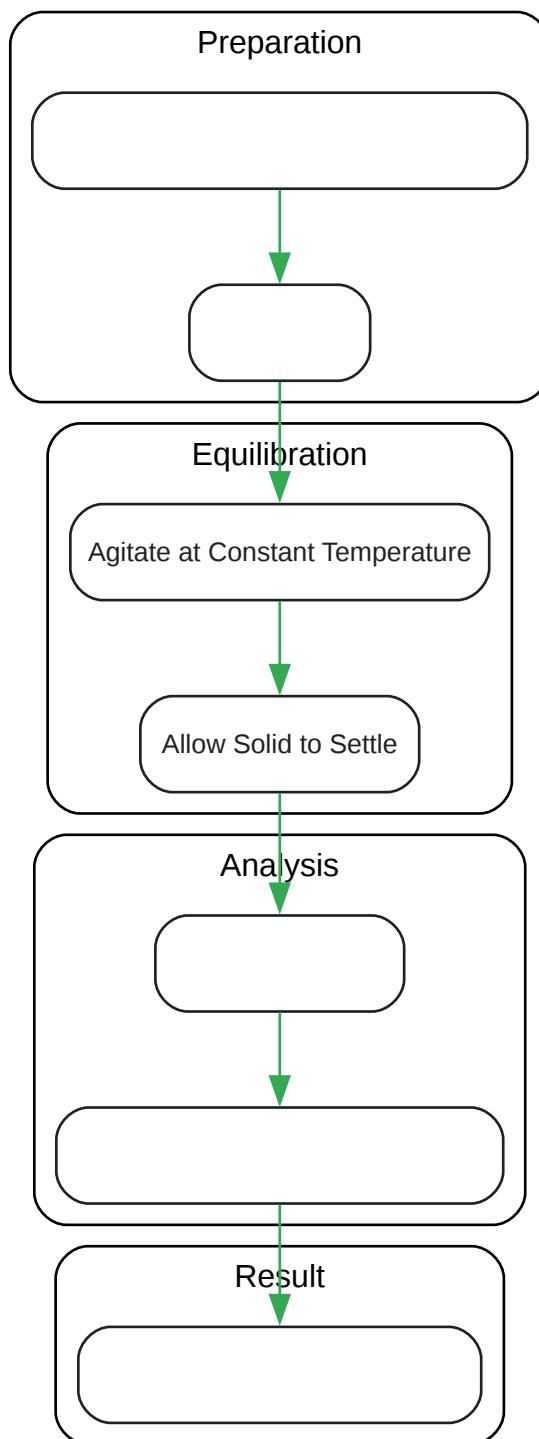
- Preparation of Supersaturated Solution: Prepare a solution of **cobalt formate** at a temperature higher than the target temperature to achieve a supersaturated state.

- Cooling and Equilibration: Slowly cool the solution to the target temperature while stirring continuously. The excess solute will precipitate out. Continue stirring at the target temperature for an extended period (e.g., 15-20 hours) to allow the system to reach equilibrium from a state of supersaturation.
- Sample Collection and Analysis: Follow steps 3-5 of the Isothermal Equilibrium Method to collect and analyze the saturated solution.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of **cobalt formate** solubility.

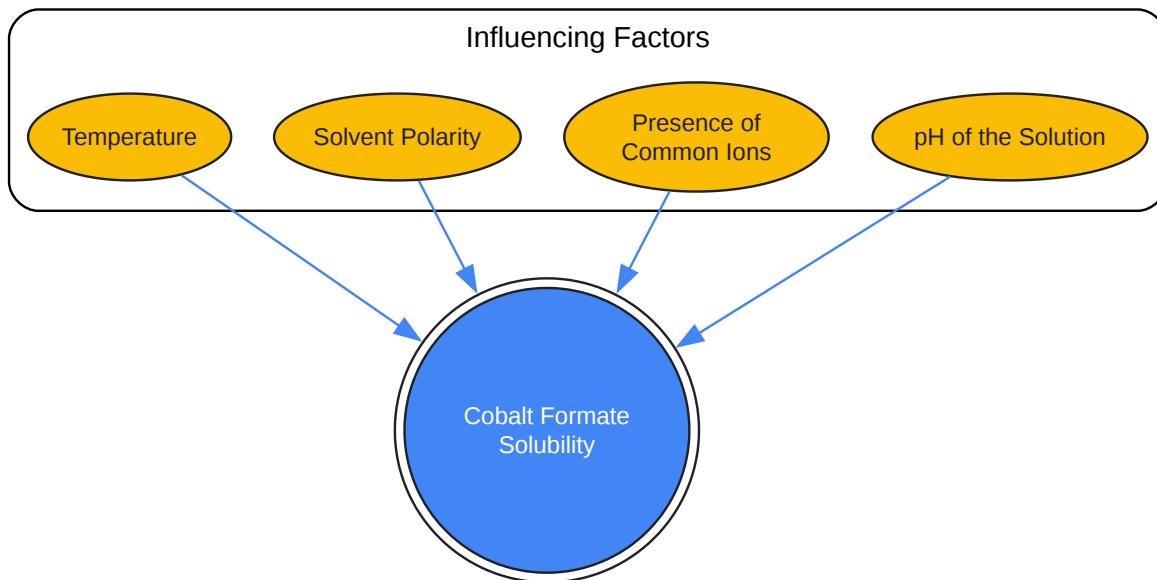


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Caption: Workflow for determining **cobalt formate** solubility.

Factors Affecting Solubility

The solubility of **cobalt formate** is influenced by several key factors, as depicted in the diagram below.



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Caption: Key factors influencing **cobalt formate** solubility.

Conclusion

This technical guide has summarized the available solubility data for cobalt(II) formate in water and organic solvents, and provided detailed experimental protocols for its determination. While the aqueous solubility is well-documented, there is a clear need for further quantitative studies on its solubility in a broader range of organic solvents to support its diverse applications. The methodologies and diagrams presented herein provide a solid foundation for researchers and professionals working with this important cobalt compound.

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References

- 1. COBALT(II) FORMATE DIHYDRATE [chembk.com]
- 2. Cobalt(II) formate - Wikipedia [en.wikipedia.org]
- 3. Cobaltous formate | C₂H₂CoO₄ | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]
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